4-Isopropoxy-2-methyl-6-(4-(propylsulfonyl)piperazin-1-yl)pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

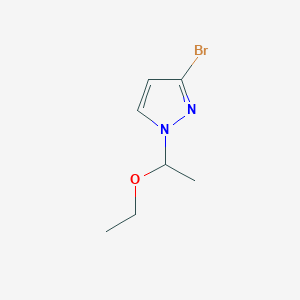

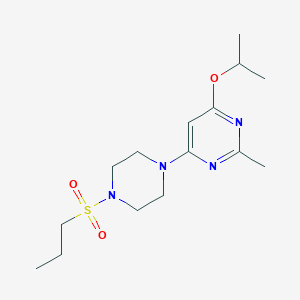

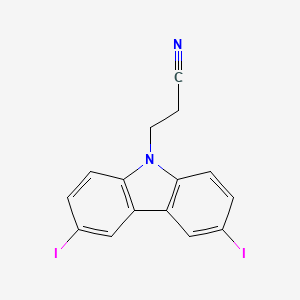

4-Isopropoxy-2-methyl-6-(4-(propylsulfonyl)piperazin-1-yl)pyrimidine is a heterocyclic organic compound. Its chemical structure consists of a pyrimidine ring with an isopropoxy group at position 4, a methyl group at position 2, and a propylsulfonyl group attached to the piperazine moiety. The compound exhibits diverse pharmacological properties, including antimicrobial, anti-inflammatory, and neuroprotective activities .

Synthesis Analysis

The synthesis of this compound involves the combination of appropriate precursors. For instance, Chen et al. synthesized a novel series of 4-substituted-2-{[(1H-benzo[d]imidazol-2-yl)methyl]thio}-6-methylpyrimidines from a pyrimidine–benzimidazole combination. The derivatives were characterized using techniques such as 1H-NMR, 13C-NMR, and HRMS. These compounds were then screened for antimicrobial activity against Gram-positive and Gram-negative bacteria .

Molecular Structure Analysis

The molecular structure of 4-Isopropoxy-2-methyl-6-(4-(propylsulfonyl)piperazin-1-yl)pyrimidine consists of the aforementioned substituents attached to the pyrimidine ring. The compound’s chemical formula is C13H22N4O3S, with a molecular weight of approximately 314.4 Da .

Scientific Research Applications

Neuroprotective Agent Development

This compound has been studied for its potential as a neuroprotective agent. Research indicates that derivatives of pyrimidine, such as the one , may offer neuroprotection and anti-inflammatory properties, which could be beneficial in treating neurodegenerative diseases, ischemic stroke, and traumatic brain injury .

Anti-neuroinflammatory Applications

The anti-inflammatory properties of pyrimidine derivatives make them candidates for treating neuroinflammation. Inflammation is a significant factor in many neurological disorders, and controlling it can help manage diseases like Alzheimer’s and Parkinson’s .

Alzheimer’s Disease Treatment

Pyrimidine derivatives have been synthesized and evaluated as acetylcholinesterase inhibitors, which are crucial in the treatment of Alzheimer’s disease. These compounds can potentially improve cognitive functions and slow down the progression of Alzheimer’s by enhancing cholinergic neurotransmission .

Mechanism of Action

The neuroprotective and anti-inflammatory properties of triazole-pyrimidine hybrid compounds have been demonstrated. These compounds inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells. Additionally, they reduce endoplasmic reticulum (ER) stress and apoptosis in human neuronal cells. Molecular docking studies suggest favorable interactions with active residues of ATF4 and NF-kB proteins, indicating their potential as neuroprotective and anti-neuroinflammatory agents .

properties

IUPAC Name |

2-methyl-4-propan-2-yloxy-6-(4-propylsulfonylpiperazin-1-yl)pyrimidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26N4O3S/c1-5-10-23(20,21)19-8-6-18(7-9-19)14-11-15(22-12(2)3)17-13(4)16-14/h11-12H,5-10H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUWMPRGEMMWLCZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)N1CCN(CC1)C2=CC(=NC(=N2)C)OC(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Isopropoxy-2-methyl-6-(4-(propylsulfonyl)piperazin-1-yl)pyrimidine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Hydroxy-4-[2-(oxolan-2-yl)acetamido]benzoic acid](/img/structure/B3008081.png)

![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(3,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl)methyl)-2-fluorobenzamide](/img/structure/B3008082.png)

![2-((4-methylbenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3008086.png)

![6-isopropyl-N-methyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B3008088.png)

![N-[2-[1-(4-Chlorophenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]-5-methylpyrazol-3-yl]-2-phenoxypropanamide](/img/structure/B3008089.png)

![N-cyclopentyl-5-[(mesitylsulfonyl)amino]-6-piperazin-1-ylnicotinamide](/img/structure/B3008092.png)

![4-[4-(3-Methylphenyl)-5-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-1,2,4-triazol-3-yl]morpholine;phosphoric acid](/img/structure/B3008096.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(3,3-diphenylpropanamido)benzofuran-2-carboxamide](/img/structure/B3008097.png)